3,5-Dimethylphenylmethyl acetate

Description

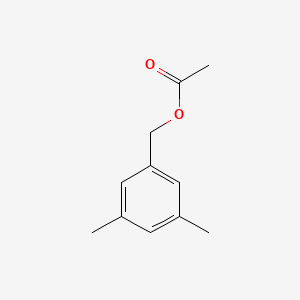

3,5-Dimethylphenylmethyl acetate (IUPAC name: methyl (3,5-dimethylphenyl)acetate) is an aromatic ester with the molecular formula C${11}$H${14}$O$_2$ and a molecular weight of 178.23 g/mol (calculated). The compound features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, linked to an acetylated methyl ester group. Such esters are commonly used in organic synthesis, fragrances, and agrochemicals due to their stability and volatility .

Properties

CAS No. |

5159-42-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(3,5-dimethylphenyl)methyl acetate |

InChI |

InChI=1S/C11H14O2/c1-8-4-9(2)6-11(5-8)7-13-10(3)12/h4-6H,7H2,1-3H3 |

InChI Key |

OWPUBPCQWJIARX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)COC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3,5-dimethylphenylmethyl acetate with key analogs, emphasizing substituent effects:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C${11}$H${14}$O$_2$ | 178.23 | 3,5-dimethylphenyl | Methyl ester |

| Methyl (3,5-dibromo-4-hydroxyphenyl)acetate | C$9$H$8$Br$2$O$3$ | 340.97 | 3,5-dibromo, 4-hydroxyphenyl | Methyl ester, hydroxyl |

| Methyl (3,5-dimethoxyphenyl)acetate | C${11}$H${14}$O$_4$ | 210.23 | 3,5-dimethoxyphenyl | Methyl ester, methoxy |

| Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate | C${21}$H${27}$NO$_2$ | 325.45 | 3,5-dimethylphenyl, ethylamino | Ethyl ester, amino |

| (3E,5Z)-3,5-Dodecadienyl acetate | C${14}$H${24}$O$_2$ | 224.34 | Conjugated diene chain | Acetate ester |

Structural Insights :

- Electron-withdrawing groups (e.g., bromine in Methyl (3,5-dibromo-4-hydroxyphenyl)acetate) increase molecular polarity and reactivity, making the compound suitable for electrophilic substitutions .

- Methoxy groups (e.g., in Methyl (3,5-dimethoxyphenyl)acetate) enhance solubility in polar solvents and alter UV-Vis absorption profiles .

- Alkyl chains (e.g., in 3,5-Dodecadienyl acetate) confer volatility, critical for pheromone applications in agrochemistry .

Functional Insights :

- Pheromones : Geometric isomers (e.g., E,Z vs. Z,E) in 3,5-Dodecadienyl acetate exhibit species-specific insect attraction, critical for eco-friendly pest control .

- Pharmaceuticals : Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show enhanced binding to hydrophobic enzyme pockets, improving drug efficacy .

Research Findings and Challenges

Stereochemical Complexity : The synthesis of geometric isomers (e.g., 3,5-Dodecadienyl acetate) requires precise temperature control and chiral chromatography, limiting scalability .

Bioactivity Optimization : Substituting phenyl rings with halogens (Br, F) or methoxy groups enhances metabolic stability but may increase toxicity .

Industrial Relevance : High-yield esterification methods (e.g., HATU-mediated coupling) are prioritized for cost-effective production of fragrance and pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.